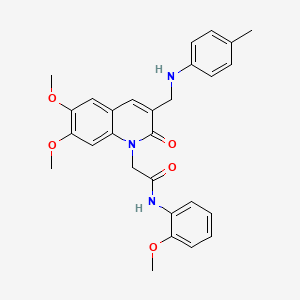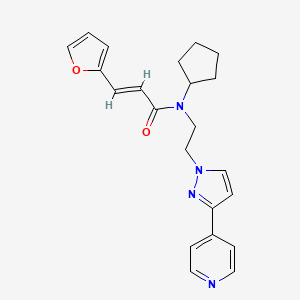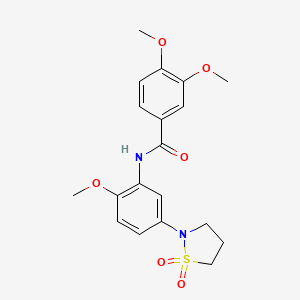
4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole is a chemical compound with the molecular formula C3H4BrN3. It has a molecular weight of 161.99 . This compound is a type of triazole, a nitrogenous heterocyclic moiety . Triazoles are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Molecular Structure Analysis
Triazole compounds, including 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole, contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . This structure allows them to readily bind in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
Triazole compounds are known to be highly unstable and prone to eliminate N2 to cyclize into 4-azido-1,2,3-triazoles bearing two aryl groups at positions 2 and 5 . This reaction enables a highly efficient synthesis of various 4-azidotriazoles .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Triazoles are an important class of compounds with biomedical applications4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole derivatives have demonstrated antimicrobial potential . Researchers have synthesized and evaluated these compounds for their antibacterial and antifungal effects. Their activity against pathogenic microorganisms makes them promising candidates for drug development.
Anticancer Properties
Triazoles, including 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole , have been investigated for their anticancer effects. These compounds exhibit antioxidant activity and may play a role in cancer prevention or treatment . Further studies are needed to explore their mechanisms of action and potential clinical applications.
Hyperproliferative Diseases
4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole: can be used in the preparation of 5-oxo-4,5-dihydro-1H-1,2,4-triazole derivatives. These compounds have demonstrated efficacy in treating hyperproliferative diseases, particularly cancer . Their impact on cell growth and proliferation warrants further investigation.
Synthetic Routes and Methodology
Researchers have developed various synthetic routes for triazoles, including 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole . One effective method involves aryl diazonium salts and isocyanide [3+2] cycloaddition . Understanding these synthetic pathways is crucial for efficient production and drug development.
Drug Development
Imidazole-containing compounds, such as triazoles, serve as essential synthons in drug discovery. Their diverse biological activities, including antibacterial, anti-inflammatory, and antitumor effects, make them valuable building blocks for novel drugs . Researchers continue to explore their potential therapeutic applications.
Wirkmechanismus
, which 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole is a part of, are a class of five-membered heterocycles containing three nitrogen atoms and two carbon atoms . They have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
The safety information available indicates that 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves and eye protection .
Zukünftige Richtungen
The future directions for research on 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . Additionally, the development of new synthesis methods and the study of their antimicrobial, antioxidant, and antiviral potential could also be areas of interest .
Eigenschaften
IUPAC Name |
4-bromo-2-ethyl-5-methyltriazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3/c1-3-9-7-4(2)5(6)8-9/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICJDHQCFYTBSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(C(=N1)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2498481.png)
![6-(3,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2498483.png)


![Tert-butyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2498490.png)



![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2498497.png)



![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxyacetamide](/img/structure/B2498503.png)
